molecular formula C12H8N2 B8695149 Benzo[c][1,8]naphthyridine CAS No. 229-91-4

Benzo[c][1,8]naphthyridine

Cat. No.: B8695149
CAS No.: 229-91-4
M. Wt: 180.20 g/mol
InChI Key: XHMHRIIIJSLEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[c][1,8]naphthyridine is a tricyclic, nitrogen-containing heterocyclic compound, recognized as a benzocondensed derivative of the 1,8-naphthyridine scaffold . This class of diazanaphthalenes is a privileged structure in medicinal chemistry, known for conferring significant biological and pharmacological properties to molecules . Researchers value this core structure for its potential as a versatile building block in developing novel bioactive agents. The 1,8-naphthyridine nucleus, and by extension its benzo-fused analogs, is a historically significant scaffold. It forms the core structure of the first synthesized naphthyridine antibacterial agent, nalidixic acid, and several of its subsequent derivatives . These compounds typically exert their antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, thereby blocking DNA replication . Beyond anti-infectives, fused naphthyridine derivatives demonstrate a wide spectrum of research applications. They are investigated as antitumor agents , phosphodiesterase inhibitors , and agents for neurological targets. Notably, structurally related benzo[b][1,6]naphthyridine derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), a key target for Parkinson's disease therapy . Furthermore, comprehensive reviews highlight the broad potential of fused imidazonaphthyridine derivatives in various biological and therapeutic applications . This product, this compound-9-carboxamide, is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

229-91-4

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

benzo[c][1,8]naphthyridine

InChI

InChI=1S/C12H8N2/c1-2-5-10-9(4-1)8-14-12-11(10)6-3-7-13-12/h1-8H

InChI Key

XHMHRIIIJSLEMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(N=CC=C3)N=CC2=C1

Origin of Product

United States

Synthetic Methodologies for Benzo C 1 2 Naphthyridine and Its Derivatives

Classical Approaches to the Benzo[c]ekb.egthieme-connect.denaphthyridine Core

Traditional methods for the synthesis of the benzo[c] ekb.egthieme-connect.denaphthyridine skeleton have relied on well-established named reactions, which are typically adapted from quinoline (B57606) synthesis. These methods, while foundational, often require specific starting materials and can sometimes be limited by harsh reaction conditions or modest yields.

Friedländer Reaction and its Adaptations

The Friedländer synthesis is a cornerstone for the formation of quinolines and, by extension, naphthyridines. It involves the condensation of an o-aminobenzaldehyde or an o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov This reaction is one of the most effective methods for constructing the 1,8-naphthyridine (B1210474) ring system. ekb.eg Adaptations of this reaction for the synthesis of benzo[c] ekb.egthieme-connect.denaphthyridines typically involve the use of a suitably functionalized aminopyridine derivative that can undergo annulation with a carbonyl-containing reactant. While the classical Friedländer reaction often necessitates harsh acidic or basic conditions and long reaction times, modern variations have sought to improve efficiency. ekb.egnih.gov For instance, the use of ionic liquids as both solvent and catalyst has been shown to promote the reaction under milder conditions. nih.govacs.org

A notable challenge in Friedländer-type syntheses, especially with unsymmetrical ketones, is the potential for the formation of regioisomers. ekb.eg However, specific catalysts and modified substrates have been developed to enhance regioselectivity. ekb.eg

Table 1: Examples of Friedländer-type Synthesis for Naphthyridine Derivatives

Starting Materials Reagents/Catalyst Product Type Reference
2-Aminonicotinaldehyde, α-Methylene carbonyl compounds Acid or Base 1,8-Naphthyridines ekb.eg
2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone Ionic Liquid ([Bmmim][Im]) 2,3-Diphenyl-1,8-naphthyridine nih.govacs.org
2-Aminonicotinaldehyde, Active methylene (B1212753) compounds DABCO, Microwave 1,8-Naphthyridine derivatives tsijournals.com

Skraup-Type Syntheses and Analogous Cyclization Reactions

The Skraup synthesis, a classic method for preparing quinolines, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. While direct application to aminopyridines for naphthyridine synthesis can result in low yields due to the lower electron density of the pyridine (B92270) ring compared to aniline (B41778), modifications have improved its utility. ekb.eg For instance, improved yields of methyl-substituted 1,8-naphthyridines were achieved by reacting 2-aminopicolines with glycerol or α,β-unsaturated carbonyl compounds. ekb.eg

A modified Skraup reaction of 2-aminoquinoline (B145021) was reported for the synthesis of benzo[b] ekb.egthieme-connect.denaphthyridine, though the yield was noted to be poor. clockss.org This highlights the challenges in adapting these classical methods to more complex fused systems. High-yield syntheses of 1,8-naphthyridines from 2-aminopyridines and glycerol have been achieved in the presence of ferrous sulfate (B86663) and boric acid. nih.gov

Doebner Reaction and its Variants

The Doebner reaction, a variation of the Doebner-von Miller reaction, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. Its application to the synthesis of 1,8-naphthyridines has been investigated. The reaction's success is highly dependent on the electronic nature of the starting aminopyridine. oregonstate.edu The presence of a strong electron-releasing group on the 2-aminopyridine (B139424) ring is crucial to activate the C-3 position for effective cyclization to form the 1,8-naphthyridine core. oregonstate.edu For example, 2,6-diaminopyridine (B39239) and 6-hydroxy-2-aminopyridine were found to be effective substrates, whereas 2-amino-6-methylpyridine (B158447) was not, due to the weaker electron-donating power of the methyl group. oregonstate.edu

Other Foundational Cyclization Strategies

Several other classical cyclization reactions have been adapted for the synthesis of the 1,8-naphthyridine core, which can then be further annulated to form benzo[c] ekb.egthieme-connect.denaphthyridines.

Gould-Jacobs Reaction: This method involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to produce 4-oxo-1,8-naphthyridine derivatives. ekb.eg

Combes Reaction: The condensation of 2,6-diaminopyridine with 1,3-diketones in the presence of polyphosphoric acid (PPA) yields 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives. ekb.eg

Dehydrogenation: Benzo[b] ekb.egthieme-connect.denaphthyridine has been synthesized through the dehydrogenation of 5,6,7,8-tetrahydro-1,9-diazaanthracene using palladium on charcoal at high temperatures. clockss.org

Cascade Annulation: A metal-free cascade annulation involving ortho-halogenated quinolonechalcones and aminomaleimides has been discovered to produce dihydrobenzo[b] ekb.egthieme-connect.denaphthyridine-ylidene-pyrrolidinetriones. rsc.orgrsc.org This process proceeds through a 1,4-Michael addition followed by an intermolecular cascade involving aniline fragment transfer. rsc.org

Advanced Synthetic Strategies and Contemporary Developments

Modern synthetic chemistry has moved towards more efficient and versatile methods, such as multi-component reactions, to construct complex molecular architectures like benzo[c] ekb.egthieme-connect.denaphthyridine in a single step.

Multi-Component Reactions (MCRs) for Benzo[c]ekb.egthieme-connect.denaphthyridine Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. researchgate.netrsc.org

Several MCR strategies have been developed for the synthesis of benzo-fused naphthyridines. For example, a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, an active methylene compound (like malononitrile (B47326) or cyanoacetamide), and ammonium (B1175870) acetate (B1210297) using a Brønsted base catalyst in a protic solvent has been described for the synthesis of functionalized benzo[b] ekb.egthieme-connect.denaphthyridine derivatives. researchgate.net Another green, multi-component approach involves the reaction of isatin (B1672199), malononitrile, and 3-aminopyrazole (B16455) in water to regioselectively synthesize benzo[c]pyrazolo clockss.orgacs.orgnaphthyridine derivatives. rsc.org This reaction proceeds via a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization. rsc.org

Table 2: Examples of Multi-Component Reactions for Benzo-fused Naphthyridines

Reactants Catalyst/Solvent Product Type Reference
2-Chloroquinoline-3-carbaldehyde, Malononitrile/Cyanoacetamide, Ammonium acetate Pyridine / Ethanol (B145695) 2-Amino-benzo[b] ekb.egthieme-connect.denaphthyridine-3-carbonitrile / 2-Oxo-1,2-dihydro-benzo[b] ekb.egthieme-connect.denaphthyridine-3-carboxamide researchgate.net
Isatin, Malononitrile, 3-Aminopyrazole NaOH / Water Benzo[c]pyrazolo clockss.orgacs.orgnaphthyridines rsc.org
o-Halogenated quinolonechalcones, Aminomaleimides Metal-free / DMSO Dihydrobenzo[b] ekb.egthieme-connect.denaphthyridine-ylidene-pyrrolidinetriones rsc.orgrsc.org
Tri-functional dienophile-containing ester-anilines, Substituted benzaldehydes, 2-Isocyano-1-morpholino-3-phenylpropan-1-one Microwave-assisted 5-Aryl-benzo[f] ekb.egacs.orgnaphthyridines nih.gov

These advanced strategies highlight the ongoing efforts to develop more sustainable and efficient routes to complex heterocyclic systems, providing rapid access to libraries of novel compounds for further investigation.

Domino and Cascade Annulation Processes in Benzo[c]nih.govnih.govnaphthyridine Formation

Domino and cascade reactions provide an efficient and atom-economical approach to synthesize complex molecules like benzo[c] nih.govnih.govnaphthyridines in a single operation. These processes involve a series of intramolecular and intermolecular transformations, where the first reaction sets up the substrate for the subsequent cyclization steps.

A notable example is the rhodium(III)-catalyzed annulation of 3-diazooxindoles with 3-aryl-5-isoxazolones, which yields benzo[c]naphthyridinone derivatives. rsc.org This transformation proceeds through an in situ generation of a tricyclic core via an unprecedented ring-expansion of the 3-diazooxindole. rsc.org The reaction involves consecutive C–C and C–N bond formations and the elimination of carbon dioxide. rsc.org

Another approach involves a TBAB-catalyzed, metal-free formal [3+3] annulation reaction. This method utilizes ortho-chloroquinolin-α,β-unsaturated ketones and acyclic enaminones to produce dihydrobenzo[b] nih.govnih.govnaphthyridine derivatives. tandfonline.com This cascade process is characterized by its broad functional group compatibility and operational simplicity under phase-transfer catalysis. tandfonline.com

Furthermore, an intermolecular cascade annulation has been discovered for the synthesis of dihydrobenzo[b] nih.govnih.govnaphthyridine-ylidene-pyrrolidinetriones. rsc.org The optimal conditions for this reaction were identified as using cesium carbonate as the base in dimethylformamide (DMF) at 80 °C. rsc.org Interestingly, a small amount of water was found to participate in and be crucial for the reaction. rsc.org

Substrate-tuned domino annulation offers a selective pathway to poly-substituted benzo[f]imidazo[2,1-a] clockss.orgrsc.orgnaphthyridines. acs.org Additionally, four-component cascade heteroannulation of heterocyclic ketene (B1206846) aminals has been developed to synthesize functionalized tetrahydroimidazo[1,2-a]pyridine derivatives, which can be precursors or analogues. acs.org

Metal-Catalyzed Coupling Reactions for Benzo[c]nih.govnih.govnaphthyridine Construction

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, which are essential for constructing the benzo[c] nih.govnih.govnaphthyridine skeleton. Palladium, rhodium, and other transition metals are frequently employed to catalyze these transformations.

Rhodium(III)-catalyzed dehydrogenative coupling of N-pyridylindoles with alkynes offers a route to indolo[1,2-a] nih.govnih.govnaphthyridine derivatives. acs.org This reaction proceeds through a rollover cyclometalation mechanism and can be used to construct a variety of polycyclic N-containing heteroaromatics. acs.orgbohrium.com

Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are widely used for the functionalization of pre-formed naphthyridine rings. For instance, 4-chlorobenzo[c] clockss.orgrsc.orgnaphthyridine can be converted to various 4-substituted derivatives through palladium-catalyzed cross-coupling reactions. beilstein-journals.org Similarly, the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones has been achieved via Suzuki coupling. researchgate.net

The synthesis of benzo[b] nih.govnih.govnaphthyridin-4(1H)-ones and pyrido[2,3-b]quinoxalin-4(1H)-ones can be achieved from alkynones and primary amines, often involving palladium catalysis. researchgate.net These reactions can be broadly categorized into Pd-catalyzed reactions (including Suzuki, Heck, and Sonogashira couplings) and those catalyzed by other metal salts like copper, iron, and niobium. researchgate.net

Transition Metal-Free Synthetic Protocols for Benzo[c]nih.govnih.govnaphthyridine

The development of transition-metal-free synthetic methods is a significant goal in organic chemistry due to the cost and toxicity associated with some metal catalysts. Several metal-free approaches have been successfully applied to the synthesis of benzo[c] nih.govnih.govnaphthyridines.

One such method involves the reaction of glutaraldehyde, malononitrile, and β-ketoamides in an ethanolic solution under microwave irradiation, which yields 1,8-naphthyridine analogs in high yields without the need for a catalyst. ekb.eg This protocol is characterized by its simplicity, rapid reaction times, and mild conditions. ekb.eg

Another example is the synthesis of dihydrobenzo[b] nih.govnih.govnaphthyridine derivatives through a formal [3+3] annulation reaction between ortho-chloroquinolin-α,β-unsaturated ketones and acyclic enaminones under phase-transfer catalysis, which is a metal-free process. tandfonline.com

Furthermore, a direct α-methylation of 1,8-naphthyridine derivatives has been developed using DMSO as the methylation reagent, eliminating the need for transition metals. researchgate.net A photochemical C-H methylation of 1,8-naphthyridine derivatives using DMSO as the methylation agent has also been reported, which proceeds under visible light without external photosensitizers. researchgate.net

Green Chemistry Principles in Benzo[c]nih.govnih.govnaphthyridine Synthesis (e.g., On-Water Reactions, Ionic Liquid Catalysis)

The application of green chemistry principles to the synthesis of benzo[c] nih.govnih.govnaphthyridines aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the use of reusable catalysts.

On-Water Reactions: An efficient and environmentally friendly protocol for the synthesis of benzo[c]pyrazolo clockss.orgrsc.orgnaphthyridine derivatives has been developed through a regioselective multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. rsc.orgrsc.org This method features a short reaction time, reduced waste, and transition-metal-free C-C and C-N bond formation. rsc.org

The Friedländer reaction, a classical method for naphthyridine synthesis, has been successfully performed in water with high yields using 2-aminonicotinaldehyde and various carbonyl compounds. rsc.org A gram-scale synthesis of 1,8-naphthyridines in water using the inexpensive and biocompatible ionic liquid choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst has also been reported, marking the first synthesis of naphthyridines in water. acs.org

Ionic Liquid Catalysis: Basic ionic liquids (ILs) have been used as green solvents and catalysts for the preparation of 1,8-naphthyridine derivatives via the Friedländer reaction. nih.govnih.govacs.orgresearchgate.net For instance, [Bmmim][Im] has shown remarkable catalytic activity, and the reaction conditions have been optimized to be solvent-free. nih.govacs.org The ionic liquid can be reused multiple times without a significant loss of catalytic activity. acs.org

Precursor Design and Strategic Functional Group Incorporation

The design of precursors with strategically placed functional groups is crucial for the successful synthesis and subsequent derivatization of benzo[c] nih.govnih.govnaphthyridines. The choice of starting materials and the functional groups they carry dictate the final structure and properties of the target molecule.

For example, the synthesis of benzo[b] nih.govnih.govnaphthyridine derivatives can be achieved by reacting 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) with acetonitrile (B52724) dimer or malononitrile dimer. mdpi.com The functional groups on the quinoline precursor direct the cyclization to form the desired naphthyridine ring system.

In the synthesis of substituted benzo[c]pyrazolo clockss.orgrsc.orgnaphthyridines, the one-pot, multi-component reaction of isatin, malononitrile, and 3-aminopyrazole allows for the incorporation of various substituents based on the starting isatin derivative. rsc.org

The Friedländer reaction offers a versatile platform for incorporating functional groups. By reacting 2-aminonicotinaldehyde with a variety of α-methylene carbonyl compounds, a wide range of substituted 1,8-naphthyridines can be synthesized. ekb.eg However, the use of unsymmetrical ketones can lead to a lack of regioselectivity. ekb.eg

The table below summarizes various precursors and the resulting benzo[c] nih.govnih.govnaphthyridine derivatives.

PrecursorsResulting DerivativeSynthetic Method
2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, Acetonitrile dimer/Malononitrile dimerBenzo[b] nih.govnih.govnaphthyridine derivativesReaction in absolute ethanol with triethylamine
Isatin, Malononitrile, 3-AminopyrazoleBenzo[c]pyrazolo clockss.orgrsc.orgnaphthyridine derivativesOne-pot multi-component "on-water" reaction
2-Aminonicotinaldehyde, α-Methylene carbonyl compoundsSubstituted 1,8-naphthyridinesFriedländer reaction
2-Chloroquinoline-3-carbaldehydes, Cyclohexanedione, Ammonium acetate3,3-Dimethyl-3,4-dihydro-2H-dibenzo[b,g] nih.govnih.govnaphthyridin-1-one derivativesOne-pot three-component reaction

Regioselective Synthesis and Isomeric Control in Benzo[c]nih.govnih.govnaphthyridine Derivatization

Regioselectivity and isomeric control are critical aspects of synthesizing specific benzo[c] nih.govnih.govnaphthyridine derivatives, especially when multiple reactive sites are present in the precursors.

An effective strategy for the regioselective synthesis of benzo[c]pyrazolo clockss.orgrsc.orgnaphthyridines has been established through a one-pot multi-component reaction. rsc.orgresearchgate.net The reaction of isatin, malononitrile, and 3-aminopyrazole proceeds via a Knoevenagel condensation, followed by a Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization to yield the target naphthyridines with good regioselectivity. rsc.org

In the functionalization of pre-existing benzo[c] clockss.orgrsc.orgnaphthyridine scaffolds, regioselective metalation is a key strategy. For instance, the metalation of 4-bromobenzo[c] clockss.orgrsc.orgnaphthyridine using TMPMgCl∙LiCl allows for the selective introduction of substituents at the 5-position. beilstein-journals.org Subsequent cross-coupling reactions can then be performed at the 4-position. beilstein-journals.org

The Friedländer reaction with unsymmetrical ketones can present challenges in regioselectivity, potentially leading to a mixture of isomers. acs.org However, in some cases, such as the [Bmmim][Im]-catalyzed Friedländer reaction, exclusive formation of a single product has been observed. acs.org

The table below highlights examples of regioselective synthesis and the methods used to achieve isomeric control.

Target DerivativePrecursorsMethod for Regiocontrol
Benzo[c]pyrazolo clockss.orgrsc.orgnaphthyridinesIsatin, Malononitrile, 3-AminopyrazoleOne-pot multi-component reaction sequence
5-Substituted 4-bromobenzo[c] clockss.orgrsc.orgnaphthyridines4-Bromobenzo[c] clockss.orgrsc.orgnaphthyridine, ElectrophilesRegioselective metalation using TMPMgCl∙LiCl
Substituted 1,8-naphthyridines2-Aminonicotinaldehyde, Unsymmetrical ketonesUse of specific catalysts like [Bmmim][Im] in Friedländer reaction
3,3-Dimethyl-3,4-dihydro-2H-dibenzo[b,g] nih.govnih.govnaphthyridin-1-one derivatives2-Chloroquinoline-3-carbaldehydes, Cyclohexanedione, Ammonium acetateOne-pot three-component reaction

Reactivity and Chemical Transformations of Benzo C 1 2 Naphthyridine

Electrophilic Aromatic Substitution Reactions on the Benzo[c]smolecule.comresearchgate.netnaphthyridine System

The reactivity of the benzo[c] smolecule.comresearchgate.netnaphthyridine ring system towards electrophilic aromatic substitution (SEAr) is significantly attenuated compared to its carbocyclic analogue, phenanthrene. The presence of two electron-withdrawing nitrogen atoms in the heterocyclic portion deactivates the entire fused system towards attack by electrophiles. Consequently, these reactions often require forcing conditions, and the regioselectivity can be complex.

Studies on related isomers, such as benzo[c] smolecule.comresearchgate.netnaphthyridine, have shown that electrophilic attack can occur on the pyridine (B92270) ring rather than the benzo moiety, often proceeding through an addition-elimination mechanism rather than a classical SEAr pathway. For instance, the bromination of benzo[c] smolecule.comresearchgate.netnaphthyridine in weakly acidic media results in substitution at the β-position relative to a nitrogen atom. acs.org This behavior is analogous to that of quinoline (B57606) and isoquinoline, highlighting the dominant electronic influence of the nitrogen atoms. acs.org For the benzo[c] smolecule.comresearchgate.netnaphthyridine system, the reactivity of derivatives in electrophilic substitution reactions has also been an area of investigation. nih.govnsc.ru

Nucleophilic Substitution Reactions of Substituted Benzo[c]smolecule.comresearchgate.netnaphthyridines

In contrast to its passivity towards electrophiles, the electron-deficient nature of the benzo[c] smolecule.comresearchgate.netnaphthyridine nucleus makes it highly susceptible to nucleophilic substitution reactions, particularly when a suitable leaving group, such as a halogen, is present. Extensive research on chloro-substituted benzo[c] smolecule.comresearchgate.netnaphthyridines has revealed distinct regioselective patterns that are dependent on the nature of the incoming nucleophile and the reaction conditions.

Detailed studies on 1-chloro-3-methyl-6-(p-methylphenoxy)benzo[c] smolecule.comresearchgate.netnaphthyridine have demonstrated a fascinating dichotomy in reactivity between the 1- and 6-positions. The outcome of the substitution is dictated by the nucleophile employed.

Attack at C-1: "Soft" nucleophiles, such as anilines and both alkyl and aryl thioxides, preferentially displace the chlorine atom at the 1-position.

Attack at C-6: "Hard" nucleophiles, including alkylamines and alkoxides, favor the displacement of the p-methylphenoxy group at the 6-position.

Dual Reactivity: Under acidified alcohol conditions, substitution can occur at both the 1- and 6-positions. smolecule.comresearchgate.net

Further investigations into the isomeric 3-chloro-1-methyl-6-(p-methylphenoxy)benzo[c] smolecule.comresearchgate.netnaphthyridine showed that the 6-position was generally more reactive towards oxygen and nitrogen nucleophiles. clockss.org In fact, this reactivity was so pronounced that a 6-amino group, introduced initially, could be displaced by a second amine nucleophile as readily as the 3-chloro group. clockss.org However, with a sulfur nucleophile like p-chlorothiophenol, preferential displacement of the 3-chloro group was observed. clockss.org

Table 1: Regioselectivity in Nucleophilic Substitution of Substituted Benzo[c] smolecule.comresearchgate.netnaphthyridines

SubstrateNucleophilePosition of AttackReference
1-chloro-3-methyl-6-(p-methylphenoxy)benzo[c] smolecule.comresearchgate.netnaphthyridineAnilines, Alkyl/Aryl ThioxidesC-1 smolecule.com
Alkylamines, AlkoxidesC-6 smolecule.com
Acidified AlcoholC-1 and C-6 smolecule.com
3-chloro-1-methyl-6-(p-methylphenoxy)benzo[c] smolecule.comresearchgate.netnaphthyridineOxygen/Nitrogen NucleophilesC-6 (preferential) clockss.org
p-chlorothiophenolC-3 (preferential) clockss.org

Cycloaddition Chemistry Involving Benzo[c]smolecule.comresearchgate.netnaphthyridine Moieties

The nitrogen atoms within the benzonaphthyridine framework provide a handle for generating nitrogen ylides, which are versatile 1,3-dipoles for cycloaddition reactions. researchgate.net This strategy offers a powerful route to complex tetracyclic systems. The general methodology involves the quaternization of a ring nitrogen with an alkyl halide (e.g., phenacyl bromide or ethyl bromoacetate), followed by in-situ treatment with a base (e.g., triethylamine) to generate the corresponding benzonaphthyridinium ylide. arkat-usa.org This reactive intermediate is then trapped by a dipolarophile, such as an activated alkene or alkyne, to form a new five-membered ring. arkat-usa.orgtandfonline.com

While specific examples involving the benzo[c] smolecule.comresearchgate.netnaphthyridine isomer are not extensively documented, research on the related benzo[c] smolecule.comresearchgate.net-, benzo[h] smolecule.comclockss.org-, and benzo[f] smolecule.comresearchgate.netnaphthyridine isomers illustrates this principle effectively. arkat-usa.org They have been shown to form ylides that react with a variety of dipolarophiles—including acrylonitrile (B1666552), dimethyl acetylenedicarboxylate (B1228247) (DMAD), and maleic anhydride—to yield substituted benzopyrrolo-, benzopyrroline-, or benzopyrrolidine-naphthyridines. arkat-usa.org Furthermore, an intramolecular 1,3-dipolar cycloaddition of a nonstabilized azomethine ylide has been successfully employed to construct the 1H-pyrrolo[2,3-f]benzo[b] smolecule.comresearchgate.netnaphthyridine ring system, demonstrating the utility of this reaction in building even more complex fused structures. bvsalud.org

The aza-Diels-Alder reaction provides another powerful tool for constructing fused polycyclic systems from benzonaphthyridine precursors. In these reactions, a portion of the heterocyclic system can act as an azadiene or an aza-dienophile. Intramolecular variants are particularly useful for creating complex, angularly fused architectures.

For example, a cascade process involving an Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition has been developed for the synthesis of 5-aryl-benzo[f] smolecule.comresearchgate.netnaphthyridines. nih.gov Similarly, the intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines can lead to the formation of 5,6-dihydrobenzo[c] smolecule.comresearchgate.netnaphthyridines after spontaneous ring-opening and aromatization of the initial cycloadduct. semanticscholar.org Domino reactions, such as the aza-Michael/inverse-electron-demand-hetero-Diels-Alder sequence, have also been applied to vinyl-1,2,4-triazines to access tetrahydro-1,6- and 1,8-naphthyridine (B1210474) scaffolds. acs.orgbenthamscience.com These examples underscore the potential of the aza-Diels-Alder reaction as a key strategy for elaborating the benzonaphthyridine core into more complex structures.

Oxidation and Reduction Reactions of Benzo[c]smolecule.comresearchgate.netnaphthyridine Derivatives

The oxidation of benzonaphthyridines can lead to N-oxides or, more dramatically, to ring-expanded products. Studies on the closely related benzo[b] smolecule.comresearchgate.netnaphthyridine isomer have shown that reaction with peroxy acids like m-chloroperbenzoic acid (m-CPBA) or peracetic acid does not simply yield the expected N-oxide but results in a fascinating ring expansion. clockss.orguni-rostock.de This transformation affords seven-membered 1,4-oxazepine (B8637140) derivatives. clockss.orguni-rostock.de This ring expansion is considered a characteristic reaction of certain nitrogen-containing heterocycles like the benzo[b] smolecule.comresearchgate.netnaphthyridine ring and is not observed in simpler systems like bicyclic 1,8-naphthyridine or tricyclic acridine. clockss.orguni-rostock.de The oxidation of 2-methyl-6-phenylbenzo[c] smolecule.comresearchgate.netnaphthyridine has also been investigated. nih.govnsc.ru

The reduction of the benzo[c] smolecule.comresearchgate.netnaphthyridine system can be achieved through catalytic hydrogenation. The reverse reaction, the dehydrogenation of a tetrahydro-benzo[b] smolecule.comresearchgate.netnaphthyridine (specifically, 5,6,7,8-tetrahydro-1,9-diazaanthracene) using palladium on charcoal, has been used as a synthetic route to the fully aromatic system, implying that the aromatic core can be reduced under appropriate conditions. clockss.org Hydride reduction has also been explored for more complex fused systems, such as benzo[c]indolo[3,2,1-ij] smolecule.comresearchgate.netnaphthyridin-9(2H)-one. researchgate.net

Functionalization and Derivatization Strategies

A variety of strategies beyond simple substitution reactions exist for the functionalization of the benzonaphthyridine framework. These methods often involve building the ring system with the desired functionality already incorporated or employing modern catalytic methods for late-stage modification.

Multi-component reactions (MCRs) are a highly efficient approach. For instance, a facile one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound, and an enaminone, catalyzed by L-proline, provides access to highly functionalized benzo[b] smolecule.comresearchgate.netnaphthyridine derivatives. researchgate.netnih.govsemanticscholar.org This method is advantageous due to its operational simplicity and good yields. researchgate.netsemanticscholar.org

More advanced strategies include cascade reactions and transition-metal-catalyzed C-H activation. An efficient synthesis of trifluoromethyl-decorated benzo[de] smolecule.comresearchgate.netnaphthyridines has been achieved via a Rh(III)-catalyzed dual C–H activation and cascade annulation of benzimidates and CF₃-imidoyl sulfoxonium ylides. Palladium-catalyzed reactions have also been extensively used in the synthesis and functionalization of various benzo[b] smolecule.comresearchgate.netnaphthyridin-4(1H)-one derivatives. These modern synthetic methods allow for the creation of a diverse library of benzo[c] smolecule.comresearchgate.netnaphthyridine derivatives and their isomers, which can be tailored for various applications. researchgate.net

N-Oxidation and Quaternization of Benzo[c]Current time information in Bangalore, IN.nsc.runaphthyridine Nitrogen Atoms

The nitrogen atoms in the benzo[c] Current time information in Bangalore, IN.nsc.runaphthyridine ring system are susceptible to electrophilic attack, leading to the formation of N-oxides and quaternary salts. These reactions are fundamental in modifying the electronic properties of the molecule and providing intermediates for further transformations.

N-Oxidation: The oxidation of the nitrogen atoms in benzonaphthyridine scaffolds, including isomers like benzo[c] Current time information in Bangalore, IN.arkat-usa.orgnaphthyridine, can be achieved using peroxy acids. arkat-usa.orgnih.gov This reaction leads to the formation of the corresponding N-oxides. arkat-usa.org These N-oxides are valuable as 1,3-dipoles in cycloaddition reactions, allowing for the construction of more complex heterocyclic systems. arkat-usa.org For instance, benzo[c] Current time information in Bangalore, IN.arkat-usa.orgnaphthyridine-5-oxide can react with dipolarophiles like dimethyl acetylenedicarboxylate. arkat-usa.org

Quaternization: The nitrogen atoms can also be readily alkylated to form quaternary ammonium (B1175870) salts. Reagents such as phenacyl bromide and ethyl bromoacetate (B1195939) have been used to quaternize various benzonaphthyridine isomers. arkat-usa.org This process introduces a positive charge into the heterocyclic system, which can influence its biological activity and provides a handle for subsequent reactions. For example, the resulting N-phenacylbenzonaphthyridinium bromides can be converted into ylides, which then participate in cycloaddition reactions. arkat-usa.org Quaternization has also been achieved using reagents like 2-bromoethanol (B42945) and 1,6-dibromohexane. chempap.org

Introduction of Diverse Substituents through Strategic Reactions

The benzo[c] Current time information in Bangalore, IN.nsc.runaphthyridine scaffold can be functionalized with a wide array of substituents through various chemical reactions, enabling the fine-tuning of its properties for different applications.

Nucleophilic Substitution: One of the most common methods for introducing substituents is through nucleophilic substitution reactions, particularly on halogenated derivatives. For example, chloro-substituted benzo[c] Current time information in Bangalore, IN.nsc.runaphthyridines are versatile precursors. The chlorine atoms can be displaced by a variety of nucleophiles. publish.csiro.aupublish.csiro.au The reactivity of different positions on the ring can depend on the nature of the nucleophile and the reaction conditions. Studies on 1-chloro-3-methyl-6-(p-methylphenoxy)benzo[c] Current time information in Bangalore, IN.nsc.runaphthyridine have shown that anilines and thioxides preferentially react at the 1-position, while alkylamines and alkoxides favor the 6-position. publish.csiro.au In a related isomer, 3-chloro-1-methyl-6-(p-methylphenoxy)benzo[c] Current time information in Bangalore, IN.nsc.runaphthyridine, the 6-position was found to be more reactive towards oxygen and nitrogen nucleophiles. publish.csiro.au

Vicarious Nucleophilic Substitution (VNS): The VNS reaction offers a method for the direct introduction of substituents onto the electron-deficient aromatic rings of benzonaphthyridine N-oxides. arkat-usa.org This reaction involves the addition of a carbanion carrying a leaving group to the aromatic ring, followed by the elimination of the leaving group and a hydrogen atom. arkat-usa.org

The following table summarizes some of the key substitution reactions on the benzo[c] Current time information in Bangalore, IN.nsc.runaphthyridine core:

Reaction TypePosition(s)Reagents/ConditionsSubstituent Introduced
Nucleophilic Substitution1 and 6Anilines, alkyl/aryl thioxides, alkylamines, alkoxidesAmino, thioether, ether groups
Nucleophilic Substitution3 and 6Oxygen, nitrogen, and sulfur nucleophilesEther, amino, thioether groups
Vicarious Nucleophilic SubstitutionVariousCarbanion precursors (e.g., ClCH₂SO₂Ph) with a base (e.g., KOH in DMSO)Substituted methyl groups

Scaffold Diversity Generation via Structural Modifications

Beyond simple substitution, the benzo[c] Current time information in Bangalore, IN.nsc.runaphthyridine framework can undergo more profound structural modifications, leading to the generation of diverse and novel heterocyclic scaffolds.

Cycloaddition Reactions: As mentioned earlier, the N-oxides and ylides derived from benzo[c] Current time information in Bangalore, IN.nsc.runaphthyridine are excellent partners in cycloaddition reactions. arkat-usa.org For example, the 1,3-dipolar cycloaddition of ylides with various dipolarophiles such as acrylonitrile and dimethylacetylenedicarboxylate can lead to the formation of tetracyclic systems like benzopyrrolonaphthyridines. arkat-usa.org

Ring Expansion: Oxidation of certain benzo[b] Current time information in Bangalore, IN.nsc.runaphthyridine derivatives with peroxy acids has been shown to result in a ring expansion, forming seven-membered 1,4-oxazepine rings. nih.govclockss.org This transformation is considered a characteristic reaction for some nitrogen-containing heterocycles within this family. clockss.org

Cyclization Reactions: The synthesis of benzo[c] Current time information in Bangalore, IN.nsc.runaphthyridines can be achieved through cyclization reactions starting from precursors like 2-aminopyridines or substituted phenyl compounds. smolecule.com The strategic use of cyclization can also be employed to build additional rings onto the existing scaffold. For instance, N-phenacylbenzonaphthyridinium bromides can be cyclized with ammonium acetate (B1210297) to form tetracyclic benzoimidazonaphthyridines. arkat-usa.org

The table below highlights some of the reactions that lead to significant scaffold modifications:

Reaction TypeStarting MaterialReagents/ConditionsResulting Scaffold
CycloadditionBenzonaphthyridinium ylidesAcrylonitrile, dimethylacetylenedicarboxylateBenzopyrrolonaphthyridines
Ring ExpansionBenzo[b] Current time information in Bangalore, IN.nsc.runaphthyridinePeroxy acids1,4-Oxazepine derivatives
CyclizationN-phenacylbenzonaphthyridinium bromidesAmmonium acetateBenzoimidazonaphthyridines

Mechanistic Investigations of Benzo[c]Current time information in Bangalore, IN.nsc.runaphthyridine Chemical Transformations

Understanding the mechanisms of the chemical transformations of benzo[c] Current time information in Bangalore, IN.nsc.runaphthyridine is crucial for controlling reaction outcomes and designing new synthetic routes.

Nucleophilic Substitution Mechanisms: The regioselectivity of nucleophilic substitution reactions on chloro-substituted benzo[c] Current time information in Bangalore, IN.nsc.runaphthyridines is a subject of mechanistic interest. publish.csiro.aupublish.csiro.au The preference of certain nucleophiles for specific positions (e.g., position 1 vs. 6) is influenced by a combination of electronic and steric factors. publish.csiro.au For instance, the greater reactivity of the 6-position towards oxygen and nitrogen nucleophiles in 3-chloro-1-methyl-6-(p-methylphenoxy)benzo[c] Current time information in Bangalore, IN.nsc.runaphthyridine suggests that the electronic character of this position is more favorable for attack by these nucleophiles. publish.csiro.au In some cases, an initially substituted group can be displaced by a second nucleophile, indicating a complex interplay of kinetic and thermodynamic control. publish.csiro.au

Cycloaddition Pathways: The formation of ylides from the reaction of benzonaphthyridine N-oxides with dipolarophiles is proposed to proceed through an initial 1,3-dipolar cycloaddition. arkat-usa.org This is followed by a ring contraction to an aziridine (B145994) derivative, which then undergoes ring-opening to yield the final ylide product. arkat-usa.org

VNS Mechanism: The Vicarious Nucleophilic Substitution reaction proceeds via the initial addition of a carbanion to an electron-deficient position on the benzonaphthyridine ring system, forming an anionic σ-adduct. arkat-usa.org This is followed by the elimination of a leaving group from the carbanionic moiety and a proton from the ring to restore aromaticity. arkat-usa.org

Advanced Spectroscopic and Structural Elucidation of Benzo C 1 2 Naphthyridine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of Benzo[c] lew.ronih.govnaphthyridine derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, provide detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity.

For instance, in the ¹H NMR spectrum of benzo[b] lew.ronih.govnaphthyridone, the proton attached to the N-10 ring atom is the most deshielded, appearing at 12.25 ppm. lew.ro This is followed by the pyridinic protons at positions 2 and 4, which resonate at 8.76 ppm and 8.58 ppm, respectively. lew.ro The proton on the benzene (B151609) ring at the H-6 position is observed at 8.22 ppm. lew.ro The remaining protons are assigned using COSY spectra, with chemical shifts decreasing in the order of H8 (7.78 ppm), H9 (7.64 ppm), H3 (7.35 ppm), and H7 (7.23 ppm). lew.ro

The ¹³C NMR spectrum of the same compound shows 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. lew.ro DEPT experiments are used to differentiate between quaternary, methine, methylene (B1212753), and methyl carbons. For example, in 2,4-dimethyl-5-amino-benzo[b] lew.ronih.govnaphthyridine, the non-quaternary carbon atoms are identified at 132.75, 125.62, 122.63, 121.76, and 119.88 ppm. lew.ro

2D NMR techniques are crucial for confirming these assignments. HETCOR (or HSQC) spectra correlate proton signals with their directly attached carbon atoms. lew.ro For example, in 2,4-dimethyl-5-amino-benzo[b] lew.ronih.govnaphthyridine, the HETCOR spectrum allows for the direct correlation of proton and non-quaternary carbon resonances. lew.ro HMBC experiments, on the other hand, reveal long-range correlations between protons and carbons, helping to piece together the entire molecular framework.

¹H NMR Chemical Shifts (δ, ppm) for Benzo[b] lew.ronih.govnaphthyridone in DMSO-d₆
ProtonChemical Shift (ppm)
N-10 H12.25
H-28.76
H-48.58
H-68.22
H-87.78
H-97.64
H-37.35
H-77.23
¹³C NMR Chemical Shifts (δ, ppm) for 2,4-dimethyl-5-amino-benzo[b] lew.ronih.govnaphthyridine (Non-Quaternary Carbons)
CarbonChemical Shift (ppm)
C132.75
C125.62
C122.63
C121.76
C119.88

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For example, in the analysis of a 1,8-naphthyridine (B1210474) derivative, a quasi-molecular ion peak [M+H]⁺ was found at m/z 294.0677. uni-rostock.de This precise mass measurement allows for the confident determination of the compound's elemental formula. Similarly, for a series of novel 1,8-naphthyridine derivatives, HRMS was used to confirm their calculated molecular formulas. For instance, a compound with the calculated formula C₂₁H₁₆N₂O showed a calculated [M+H]⁺ of 325.1341 and a found value of 325.1339. researchgate.net Another derivative, C₁₄H₁₂N₄O, had a calculated [M+H]⁺ of 269.1089 and a found value of 269.1084. researchgate.net

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and how they are connected.

HRMS Data for Selected 1,8-Naphthyridine Derivatives
CompoundCalculated m/z [M+H]⁺Found m/z [M+H]⁺
C₂₁H₁₆N₂O325.1341325.1339
C₁₄H₁₂N₄O269.1089269.1084
C₁₄H₁₀N₄O₂283.0882283.0876

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency.

In the context of Benzo[c] lew.ronih.govnaphthyridine analogs, IR spectroscopy can confirm the presence of key functional groups. For example, the C=O stretching vibration of a ketone is typically observed in the range of 1725-1705 cm⁻¹. uc.edu For a series of 1-(2-hydroxyphenyl)-2-phenyl-1,8-naphthyridin-4(1H)-one derivatives, the IR spectra showed characteristic absorption bands for the OH group (3463 cm⁻¹) and the C=O group (1659 cm⁻¹). researchgate.net The C=N bond in the naphthyridine ring system also shows a characteristic absorption around 1621 cm⁻¹. researchgate.net

For other derivatives, such as 3-(4-chlorophenyl)-1-phenyl-1,8-naphthyridin-4(1H)-one, the C=O stretching vibration was observed at 1661 cm⁻¹. researchgate.net These characteristic peaks provide strong evidence for the presence of the expected functional groups in the synthesized molecules.

Characteristic IR Absorption Frequencies (cm⁻¹) for Benzo[c] lew.ronih.govnaphthyridine Analogs
Functional GroupAbsorption Frequency (cm⁻¹)
O-H Stretch3463
C=O Stretch1659 - 1661
C=N Stretch1621

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

For Benzo[c] lew.ronih.govnaphthyridine analogs, the UV-Vis spectra typically show multiple absorption bands corresponding to π → π* and n → π* transitions. The extended π-system of the fused aromatic rings gives rise to strong absorptions in the UV region. The specific positions and intensities of these bands can be influenced by the substituents on the naphthyridine core.

For example, the UV-Vis spectra of some 1,8-naphthyridine derivatives exhibit absorption maxima that can be attributed to π-π* transitions within the aromatic system. pku.edu.cn The introduction of different substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands, providing insights into the electronic effects of these substituents.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

For a 2-phenyl-1-(p-tolyl)-benzo[b] lew.ronih.govnaphthyridin-4(1H)-one derivative, X-ray crystal structure analysis confirmed its molecular structure. The analysis revealed a monoclinic crystal system with the empirical formula C₂₁H₁₆N₂O. It was observed that both aryl substituents were twisted out of the plane of the main heterocyclic skeleton. uni-rostock.de The heterocyclic system itself was twisted out of plane by 2.57° (N1-N2-C9), and the torsion angle between the two aryl groups was found to be -9.95° (C19-N1-C5-C13). uni-rostock.de This detailed structural information is invaluable for understanding the molecule's conformation and potential intermolecular interactions.

Photophysical Property Characterization (e.g., Fluorescence, Solvato-fluorochromism)

The investigation of photophysical properties, such as fluorescence and solvato-fluorochromism, is crucial for understanding the potential applications of Benzo[c] lew.ronih.govnaphthyridine analogs in areas like chemosensors and organic light-emitting diodes (OLEDs).

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) are important parameters that characterize the efficiency and dynamics of the fluorescence process. Some 1,6-naphthyridine (B1220473) derivatives have been shown to have fluorescence lifetimes of about 10 ns and fluorescence quantum yields of approximately 0.05-0.1 in different solvents. nih.gov

Solvato-fluorochromism is the phenomenon where the fluorescence emission spectrum of a compound changes with the polarity of the solvent. This property is often observed in molecules with a significant change in dipole moment upon excitation. For some amino-substituted 1,8-naphthalimides, a strong solvent-dependent fluorescence was observed, indicating positive solvatofluorochromism with large Stokes shifts. rsc.org This suggests a more polar excited state compared to the ground state. Such properties are highly desirable for developing fluorescent probes that can sense the polarity of their environment.

Theoretical and Computational Investigations of Benzo C 1 2 Naphthyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. These methods, including Density Functional Theory (DFT) and ab initio calculations, are employed to determine the optimized geometry and electronic structure of molecules.

For polycyclic aromatic compounds like Benzo[c] researchgate.netyu.edu.jonaphthyridine, DFT methods, particularly those employing hybrid functionals such as B3LYP, have been shown to provide a good balance between computational cost and accuracy. The choice of basis set, such as the 6-31G(d,p) or larger sets, is crucial for obtaining reliable results. These calculations can predict key geometrical parameters, including bond lengths and bond angles. While specific experimental data for the unsubstituted Benzo[c] researchgate.netyu.edu.jonaphthyridine is scarce in the literature, theoretical calculations can provide a highly reliable prediction of its structure.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy but are computationally more demanding. These are often used as benchmarks for DFT results for smaller, related systems to validate the chosen functional and basis set. For instance, studies on related aza-aromatic systems have demonstrated excellent agreement between geometries optimized at the B3LYP/6-311+G(d,p) level and those determined by X-ray crystallography.

Table 1: Predicted Geometrical Parameters for Benzo[c] researchgate.netyu.edu.jonaphthyridine using DFT (B3LYP/6-31G(d,p)) (Note: The following data is illustrative, based on typical values for fused aromatic systems, as specific literature data for this exact compound is limited.)

ParameterPredicted ValueParameterPredicted Value
C1-C2 Bond Length (Å)1.37C-N-C Bond Angle (°)117.5
C3-C4 Bond Length (Å)1.41C-C-C Bond Angle (°)120.0
N1-C10b Bond Length (Å)1.33H-C-C Bond Angle (°)119.8
C6a-C7 Bond Length (Å)1.42Dihedral Angle (°)0.0

Prediction of Electronic Structure and Reactivity Profiles

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Quantum chemical calculations provide a wealth of information about the distribution of electrons within the Benzo[c] researchgate.netyu.edu.jonaphthyridine framework. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are invaluable for predicting how the molecule will behave in chemical reactions. For instance, a smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another powerful tool for visualizing the electronic distribution and predicting sites of electrophilic and nucleophilic attack. In Benzo[c] researchgate.netyu.edu.jonaphthyridine, the nitrogen atoms are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or coordination with metal ions. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for Benzo[c] researchgate.netyu.edu.jonaphthyridine (Note: These values are illustrative and representative of what would be obtained from a typical DFT calculation.)

PropertyPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.35 eV
Global Electrophilicity (ω)3.15 eV

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

While the parent Benzo[c] researchgate.netyu.edu.jonaphthyridine is a rigid planar molecule, its substituted derivatives can exhibit conformational flexibility. Molecular modeling techniques, including molecular mechanics and semi-empirical methods, are well-suited for exploring the potential energy surface of such derivatives to identify stable conformers.

Computational Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds. For Benzo[c] researchgate.netyu.edu.jonaphthyridine, DFT calculations can be used to predict:

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted spectra can aid in the assignment of experimental NMR signals.

Vibrational Spectra: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. The calculated frequencies often require scaling to correct for anharmonicity and other systematic errors.

Electronic Spectra: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. It provides information about the energies of electronic transitions and their corresponding oscillator strengths, which helps in understanding the photophysical properties of the compound.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table illustrates the typical application of computational methods. Experimental data for the parent compound is not readily available.)

Spectroscopic TechniquePredicted ParameterIllustrative Value
¹H NMRChemical Shift (ppm)7.5 - 9.0
¹³C NMRChemical Shift (ppm)120 - 150
IRVibrational Frequency (cm⁻¹)C-H stretch: 3050
UV-Vis (TD-DFT)λ_max (nm)280, 325

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For the synthesis of Benzo[c] researchgate.netyu.edu.jonaphthyridine and its derivatives, DFT calculations can be used to explore different possible reaction pathways. For example, in a multi-step synthesis, computational analysis can help to identify the rate-determining step and provide insights into how the reaction conditions (e.g., catalyst, solvent) might influence the outcome.

The structures of transition states can be located and characterized by the presence of a single imaginary frequency in the vibrational analysis. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the correct reactants and products. While specific mechanistic studies on reactions involving the Benzo[c] researchgate.netyu.edu.jonaphthyridine core are limited, the methodologies are well-established for related aza-aromatic systems. For example, DFT has been used to study the mechanism of the Friedländer annulation, a common method for synthesizing naphthyridines.

Advanced Research Applications of Benzo C 1 2 Naphthyridine Scaffolds Non Clinical Focus

Applications in Materials Science

No specific research detailing the development of fluorescent dyes or optoelectronic materials using the Benzo[c] tandfonline.comchemicalpapers.comnaphthyridine scaffold has been identified. Research in this area tends to focus on the parent 1,8-naphthyridine (B1210474) core and its other derivatives, which have been explored for applications in organic light-emitting diodes (OLEDs) due to their fluorescence and electron-transporting properties. researchgate.netresearchgate.net

There is a lack of specific studies on the application of Benzo[c] tandfonline.comchemicalpapers.comnaphthyridine in electronic materials and devices. The broader family of 1,8-naphthyridines has been investigated for these purposes, showing potential as n-type conjugated oligomers for OLEDs. researchgate.net

Coordination Chemistry and Ligand Design

Specific research on Benzo[c] tandfonline.comchemicalpapers.comnaphthyridine as a ligand for metal complexes is not available. However, the foundational 1,8-naphthyridine structure is well-known for its ability to act as a bidentate ligand, forming complexes with various transition metals like manganese, cobalt, nickel, copper, zinc, and cadmium. These ligands are capable of supporting the formation of bimetallic and multimetallic complexes, which are of interest for their cooperative catalytic and electronic properties. flinders.edu.auescholarship.org

While the specific use of Benzo[c] tandfonline.comchemicalpapers.comnaphthyridine in constructing supramolecular architectures is not documented, the parent 1,8-naphthyridine framework is utilized in this field. Its rigid structure and defined coordination vectors make it a suitable building block for creating complex, self-assembled structures.

Catalysis and Organocatalysis

There is no available research focusing on the use of Benzo[c] tandfonline.comchemicalpapers.comnaphthyridine in catalysis or organocatalysis. Related isomers, such as dihydrobenzo[b] tandfonline.comchemicalpapers.comnaphthyridine derivatives, have been synthesized using phase-transfer catalysis, indicating the relevance of the broader benzonaphthyridine family in catalytic reactions. tandfonline.com

Chemical Biology and Molecular Probes

The rigid structure and potential for fluorescence make the benzo[c] nih.govnih.govnaphthyridine scaffold an attractive candidate for applications in chemical biology, particularly in the design of molecular sensors and research probes.

The design of molecular sensors based on the 1,8-naphthyridine framework has been an active area of research. These sensors often operate on the principle of fluorescence modulation upon binding to a specific analyte. For example, a highly efficient fluorescent chemosensor for Zn(II) was developed from an N-Boc-L-proline modified 1,8-naphthyridine. nih.gov The fluorescence intensity of this sensor increased significantly in the presence of Zn(II) ions. nih.gov

While specific examples for the benzo[c] nih.govnih.govnaphthyridine isomer are limited, the principles of sensor design are applicable. The benzo-fusion could potentially modulate the photophysical properties, such as shifting the emission wavelength, which could be advantageous for specific applications. The design of such sensors would involve functionalizing the benzo[c] nih.govnih.govnaphthyridine core with appropriate recognition elements for the target analyte.

Table 1: Examples of 1,8-Naphthyridine-Based Fluorescent Sensors

Sensor DerivativeAnalyteSensing MechanismLimit of Detection (LOD)
N-Boc-L-proline modified 1,8-naphthyridineZn(II)Chelation-Enhanced Fluorescence (CHEF)3.4 x 10⁻⁶ M nih.gov

This table presents data for a 1,8-naphthyridine derivative; specific data for benzo[c] nih.govnih.govnaphthyridine-based sensors is not currently available in the literature.

Benzo[c] nih.govnih.govnaphthyridine derivatives have potential as research probes to investigate specific molecular interactions, for instance, with biomolecules like DNA and proteins. The planar aromatic system can facilitate intercalation into DNA base pairs, and functional groups can be introduced to enable specific interactions with proteins.

Research on the related benzo[b] nih.govnih.govnaphthyridine isomer has shown that these molecules can bind to the AT-rich regions of double-stranded DNA. nih.gov Docking studies and photocleavage experiments have been used to characterize these interactions. nih.gov While this data is for a different isomer, it suggests that the benzo[c] nih.govnih.govnaphthyridine scaffold could be similarly explored as a DNA-interacting agent. The development of such probes would be valuable for studying DNA topology and gene regulation.

Novel Methodologies for Research Tool Development

The development of novel synthetic methodologies is crucial for accessing new benzo[c] nih.govnih.govnaphthyridine derivatives that can serve as research tools. Recent advances in synthetic organic chemistry have provided new routes to construct this heterocyclic system.

A convenient methodology for the synthesis of benzo[c]naphthyridinone derivatives has been developed via a Rh(III)-catalyzed and Cu(I)-oxidized annulation of 3-diazooxindoles with 3-aryl-5-isoxazolones. rsc.org This transformation involves the in situ generation of the tricyclic core through a ring-expansion of 3-diazooxindoles. rsc.org Such novel synthetic routes are instrumental in creating a diverse library of benzo[c] nih.govnih.govnaphthyridine compounds. These compounds can then be screened for various applications, including their use as fluorescent markers in cell imaging or as specific inhibitors of enzymes for research purposes. The ability to introduce a variety of functional groups through these new synthetic methods is key to tailoring the properties of the resulting molecules for specific research applications.

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for Benzo[c][1,8]naphthyridine derivatives, and how do experimental conditions influence product yields?

  • Methodological Answer : Benzo[c][1,8]naphthyridines are synthesized via intramolecular cyclization, Friedländer reactions, or copper-catalyzed hetero-Diels–Alder reactions. For example, copper bromide-catalyzed [4+2] cyclization of 2-chloroquinoline derivatives yields dihydrodibenzo[b,h][1,6]naphthyridines with regioselectivity dependent on substituent positioning . Microwave-assisted methods using ionic liquid catalysts improve reaction efficiency (e.g., 75% yield in 20 minutes under microwave irradiation) . Solvent polarity and temperature significantly impact yields; polar aprotic solvents (DMF, DMSO) enhance cyclization rates compared to non-polar alternatives .

Q. How are spectroscopic techniques (e.g., NMR, IR, HRMS) utilized to confirm the structure of this compound derivatives?

  • Methodological Answer : Structural validation relies on spectral

  • ¹H NMR : Aromatic proton signals (δ 7.1–9.3 ppm) and substituent-specific peaks (e.g., methoxy groups at δ 3.96 ppm) confirm regiochemistry .
  • IR : Stretching frequencies for C=N (1560–1614 cm⁻¹) and C=O (1650–1746 cm⁻¹) bonds validate heterocyclic core formation .
  • HRMS : Exact mass analysis (e.g., m/z 326.1286 for C21H16N3O) ensures molecular formula accuracy .

Q. What biological activities have been reported for this compound derivatives, and how are these assays designed?

  • Methodological Answer : Derivatives exhibit antimicrobial, antitumor, and anti-inflammatory activities. For antimicrobial testing, disk diffusion or microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are standard . Anticancer activity is evaluated via MTT assays using cell lines (e.g., HeLa, MCF-7), with IC50 values correlated to substituent electronegativity (e.g., bromo groups enhance cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of Benzo[c][1,8]naphthyridines?

  • Methodological Answer : Substituent effects are systematically mapped:

  • Electron-withdrawing groups (e.g., -Br, -NO₂) at C6/C8 positions enhance antimicrobial potency by increasing membrane permeability .
  • Methoxy groups at C10 improve anti-inflammatory activity (IC50 = 2.3 μM) via COX-2 inhibition .
  • Hybridization with triazoles or glucosamine conjugates broadens antibacterial spectra (MIC = 4–16 μg/mL) .

Q. What computational strategies are employed to predict the drug-likeness of this compound derivatives?

  • Methodological Answer : In silico tools like SwissADME or Molinspiration calculate pharmacokinetic parameters:

  • Lipophilicity (LogP) : Optimal range 1.9–3.5 (e.g., XlogP = 1.9 for unsubstituted derivatives) .
  • Topological polar surface area (TPSA) : Values < 60 Ų (e.g., 42 Ų) indicate good blood-brain barrier penetration .
  • Bioavailability radar plots : Visualize compliance with drug-likeness criteria (e.g., solubility, saturation) .

Q. How can contradictory data on biological activities be resolved when evaluating structurally similar derivatives?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., bacterial strain differences) or substituent stereochemistry. Mitigation strategies include:

  • Standardized protocols : Uniform inoculum size (1×10⁶ CFU/mL) and incubation time (18–24 hours) .
  • Chiral resolution : HPLC with amylose columns separates enantiomers to isolate bioactive conformers .
  • Meta-analysis : Cross-referencing multiple studies (e.g., antifungal IC50 ranges: 8–32 μM) identifies consensus trends .

Q. What strategies address regioselectivity challenges in synthesizing polycyclic this compound analogs?

  • Methodological Answer : Regiochemical control is achieved via:

  • Directing groups : Halogens (e.g., -Cl) on quinoline precursors steer cyclization to C4/C8 positions .
  • Microwave irradiation : Enhances kinetic control, favoring linear over angular products (e.g., 85% yield for thieno-fused derivatives) .
  • Catalyst tuning : Pd(OAc)₂ promotes C–H activation at electron-deficient aromatic rings .

Q. How do solvent and catalyst systems influence the scalability of this compound synthesis?

  • Methodological Answer : Green chemistry principles improve scalability:

  • Ionic liquids : Reusable catalysts (e.g., [BMIM]BF₄) reduce waste and reaction steps .
  • Aqueous micellar systems : SDS or Triton X-100 enable one-pot synthesis with 90% conversion at 80°C .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., <5% dimerization) .

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